molecular formula C11H18N4OS B2607411 1-(azepan-1-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanone CAS No. 403833-44-3

1-(azepan-1-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanone

Cat. No.: B2607411
CAS No.: 403833-44-3
M. Wt: 254.35
InChI Key: PETLUZJWUVYPKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(azepan-1-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanone is a useful research compound. Its molecular formula is C11H18N4OS and its molecular weight is 254.35. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

A significant application of the compound is in the synthesis of heterocyclic compounds, which are crucial for the development of new pharmaceuticals and materials. The research highlights include the development of methods for constructing biologically active heterocycles, such as 1,4-oxazepines and 1,3-oxazines, via phosphine-mediated tandem reactions. These methods offer promising routes for the preparation of chiral ligands under mild conditions (François-Endelmond et al., 2010).

Regioselective Cyclization

Another area of application is the study of regioselectivity in cyclization reactions. This involves confirming the structure of synthesized compounds using modern physical and physico-chemical methods. For instance, the cyclization reaction of specific thioureas with α-bromoketone has been explored to understand the direction and regioselectivity, contributing to the search for biologically active substances (Perekhoda et al., 2017).

Novel Synthesis Methods

Research also encompasses novel synthesis methods for triazolothiazepin derivatives, demonstrating methods that are easy to handle, have mild conditions, and are cost-effective, suitable for industrial production. This includes the synthesis of triazolo[4,3a]azepin-3-one(thiol) compounds using hexanolactam as the initiation material, showcasing the potential for creating heterocyclic compounds with significant bioactivity and additive values (Jiang-tao, 2010).

Copper-Catalyzed Cycloadditions

Additionally, copper-catalyzed 1,3-dipolar cycloadditions of terminal alkynes to azides on solid-phase have been reported, producing diversely 1,4-substituted [1,2,3]-triazoles. This method is compatible with solid-phase peptide synthesis, offering a mild and efficient route to incorporating triazoles into peptide backbones or side chains (Tornøe et al., 2002).

Antimicrobial and Anticancer Activities

The chemical compound has also been explored for its role in the synthesis of molecules with antimicrobial and anticancer activities. This includes the design and synthesis of new 1,2,3-triazole derivatives through Cu(I) catalyzed 1,3-dipolar cycloaddition reactions, showing potential in developing new therapeutic agents (Ashok et al., 2020).

Properties

IUPAC Name

1-(azepan-1-yl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4OS/c1-14-9-12-13-11(14)17-8-10(16)15-6-4-2-3-5-7-15/h9H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PETLUZJWUVYPKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCC(=O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.